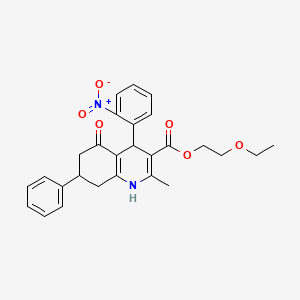

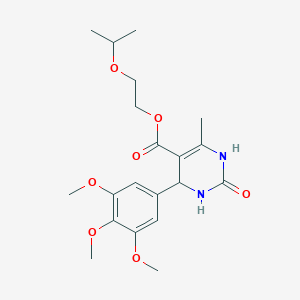

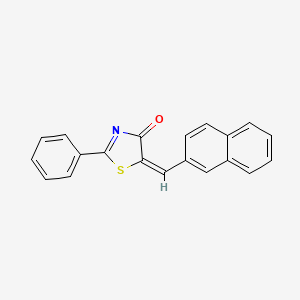

![molecular formula C12H11N5S2 B5008519 1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)

1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of tetrazole derivatives, including structures similar to the compound of interest, involves strategies like photodecomposition and hydrothermal synthesis methods. For example, clean photodecomposition of related tetrazole-thiones to carbodiimides has been explored, demonstrating the clean transformation under UV light without the need for aryl substituents, which could be a promising approach for synthesizing similar structures (Alawode et al., 2011). Hydrothermal synthesis methods have also been utilized for related compounds, showing high yields and purity without further recrystallization (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by X-ray crystallography, providing insights into the arrangement of atoms within the compound. The crystal structure analysis of related tetrazoles has shown specific arrangements and interactions, such as weak C–H⋯O and C–H⋯N contacts, which are significant for understanding the molecular geometry and potential reactivity of the compound (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Tetrazoles are known for their versatility in chemical reactions, including photodecomposition and reactions with styrenes. The photodecomposition process involves the expulsion of dinitrogen and sulfur, leading to the formation of carbodiimides, which can be a clean and efficient pathway for generating new structures (Alawode et al., 2011). Formal hydroamination of styrenes with tetrazole derivatives has also been explored, presenting a novel bonding mode and showcasing the compound's reactivity (Savolainen et al., 2014).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data on the compound may not be readily available, related research on the electronic properties of similar tetrazoles provides insights into their behavior in different solvents and under various conditions, highlighting the importance of the substituent groups on the tetrazole ring in determining these properties (Rayat et al., 2009).

Chemical Properties Analysis

The chemical properties of tetrazoles, including reactivity, potential for substitution reactions, and ability to participate in various chemical transformations, are central to their application in synthesis and development of new compounds. The versatility of tetrazoles in forming bonds with metals, as well as their use in hydroamination reactions, exemplifies their broad utility in chemical synthesis (Zhou et al., 1998).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and functional groups.

Mode of Action

The thiazole ring, a key structural component of the compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, potentially influencing its interaction with biological targets .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The action of 1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents could affect its distribution and bioavailability . Additionally, certain experimental conditions, such as the use of protective equipment and proper waste disposal, are necessary to avoid environmental pollution .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S2/c1-17-12(14-15-16-17)19-8-10-7-18-11(13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNLYYXEPAHWOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

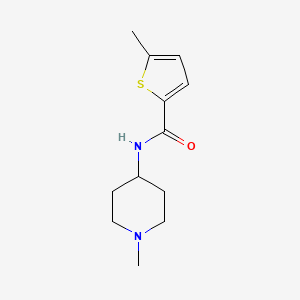

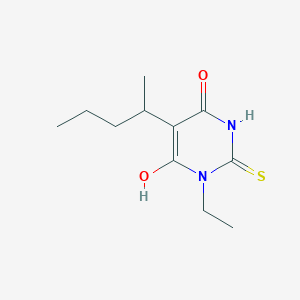

![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)

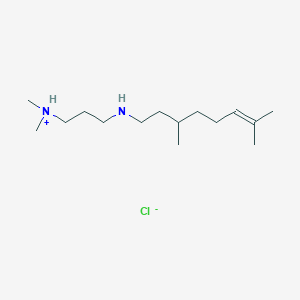

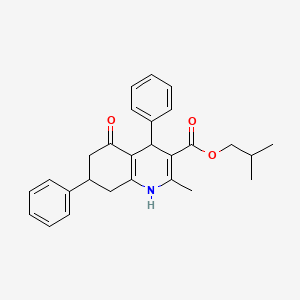

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)

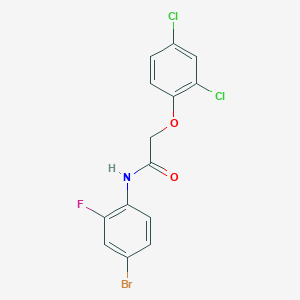

![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)

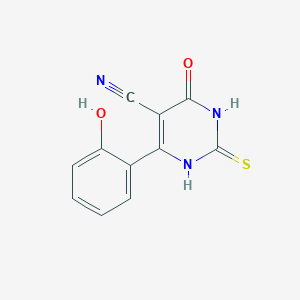

![4-isopropyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5008539.png)